molecular formula C12H16N2O3 B14939057 N-tert-butyl-3-methyl-4-nitrobenzamide

N-tert-butyl-3-methyl-4-nitrobenzamide

Cat. No.: B14939057
M. Wt: 236.27 g/mol
InChI Key: MGHRNLYCLGVMGJ-UHFFFAOYSA-N
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Description

N-tert-butyl-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzamide, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-methyl-4-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2).

Industrial Production Methods

Industrial production of this compound may involve the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides. These methods often require the use of condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-tert-butyl-3-methyl-4-aminobenzamide, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

N-tert-butyl-3-methyl-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and activity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-methyl-3-nitrobenzamide
  • N-sec-butyl-4-methyl-3-nitrobenzamide
  • N-benzyl-4-methyl-3-nitrobenzamide
  • N-benzhydryl-4-methyl-3-nitrobenzamide

Uniqueness

N-tert-butyl-3-methyl-4-nitrobenzamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that may have different alkyl or aryl groups attached to the benzene ring .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-tert-butyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-8-7-9(5-6-10(8)14(16)17)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

MGHRNLYCLGVMGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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